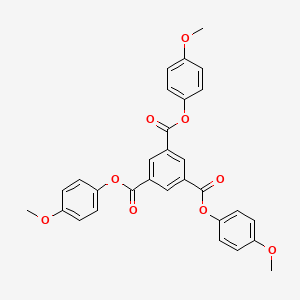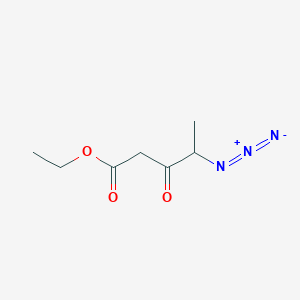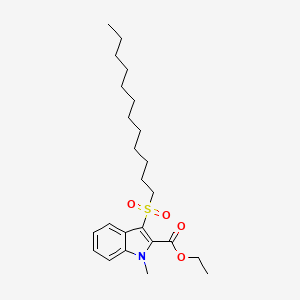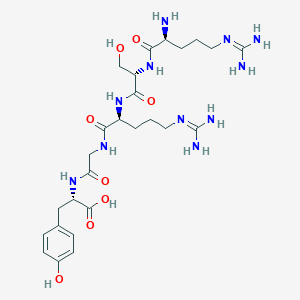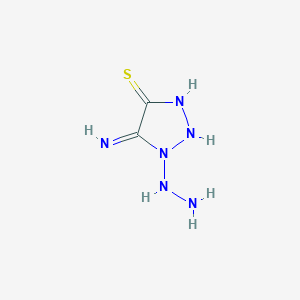![molecular formula C12H13ClN2 B12598770 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which play a crucial role in various types of tumors .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-1-cyclobutyl-3-methyl-1H-pyrrole-2-carboxylic acid with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- involves the inhibition of fibroblast growth factor receptors. By binding to these receptors, the compound prevents the activation of downstream signaling pathways that are essential for cell proliferation, migration, and survival. This inhibition leads to the suppression of tumor growth and metastasis .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- can be compared to other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: This parent compound lacks the chloro, cyclobutyl, and methyl substituents, which can significantly alter its biological activity and chemical properties.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound has a similar structure but differs in the position of the chloro substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: This compound has a different nitrogen arrangement in the ring system, leading to distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl- lies in its specific substituents, which confer unique biological activities and make it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
6-chloro-1-cyclobutyl-3-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H13ClN2/c1-8-7-15(9-3-2-4-9)12-10(8)5-6-11(13)14-12/h5-7,9H,2-4H2,1H3 |
Clave InChI |
PZITWWWAOKCUOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C=CC(=N2)Cl)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
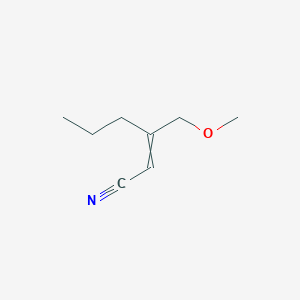
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
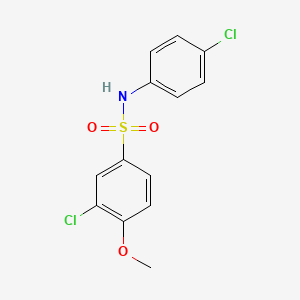
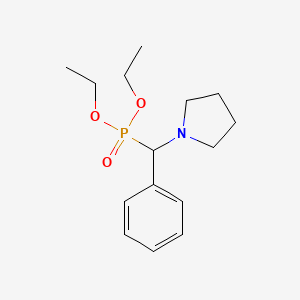
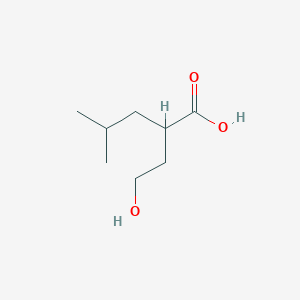
![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
